molecular formula C24H26N4O5S2 B11207751 N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide

Cat. No.: B11207751
M. Wt: 514.6 g/mol
InChI Key: CCIFVUFIEDIKCR-UHFFFAOYSA-N
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Description

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a thieno[3,4-c]pyrazole core, a pyrrolidinylsulfonyl group, and a benzamide moiety. Its intricate molecular architecture makes it a subject of interest for researchers in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide typically involves multiple steps. The process begins with the preparation of the thieno[3,4-c]pyrazole core, followed by the introduction of the 2,4-dimethylphenyl group and the pyrrolidinylsulfonyl group. The final step involves the formation of the benzamide moiety. Each step requires specific reaction conditions, such as the use of appropriate solvents, catalysts, and temperature control to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to minimize costs and maximize efficiency. This could include the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques. The goal is to produce the compound in large quantities while maintaining high quality and consistency.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired outcome.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated analogs. Substitution reactions can result in a wide range of functionalized derivatives.

Scientific Research Applications

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

    Biology: Researchers study the compound’s interactions with biological molecules to understand its potential as a therapeutic agent.

    Medicine: The compound is investigated for its potential pharmacological properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: The compound’s unique properties make it suitable for use in various industrial applications, such as the development of new materials and catalysts.

Mechanism of Action

The mechanism of action of N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other proteins involved in key biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity and downstream signaling events.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(2-(2,4-dimethylphenyl)-5,5-dioxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-4-(pyrrolidin-1-ylsulfonyl)benzamide is unique due to its specific combination of functional groups and molecular architecture. This uniqueness allows it to interact with a distinct set of molecular targets and exhibit unique biological activities compared to similar compounds.

Properties

Molecular Formula

C24H26N4O5S2

Molecular Weight

514.6 g/mol

IUPAC Name

N-[2-(2,4-dimethylphenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]-4-pyrrolidin-1-ylsulfonylbenzamide

InChI

InChI=1S/C24H26N4O5S2/c1-16-5-10-22(17(2)13-16)28-23(20-14-34(30,31)15-21(20)26-28)25-24(29)18-6-8-19(9-7-18)35(32,33)27-11-3-4-12-27/h5-10,13H,3-4,11-12,14-15H2,1-2H3,(H,25,29)

InChI Key

CCIFVUFIEDIKCR-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=C3CS(=O)(=O)CC3=N2)NC(=O)C4=CC=C(C=C4)S(=O)(=O)N5CCCC5)C

Origin of Product

United States

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